

Spectroscopic and Mechanistic Insights into 3-Pentadecylphenol: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Pentadecylphenol** (PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics and insights into its biological activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Pentadecylphenol**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3- Pentadecylphenol**. The data presented here is for spectra obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of **3-Pentadecylphenol** in CDCl₃



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.18 - 7.30	m	2H	Aromatic protons
6.78 - 6.94	m	3H	Aromatic protons
5.30	s (br)	1H	Phenolic -OH
2.52	t	2H	Benzylic -CH ₂ -
1.25	m	26H	-(CH ₂) ₁₃ - in pentadecyl chain
0.88	t	3H	Terminal -CH₃

Source: Generic data for phenols and substituted phenols in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data of **3-Pentadecylphenol** in CDCl₃



Chemical Shift (δ) ppm	Assignment
155.4	C-OH (aromatic)
139.2	C-C15H31 (aromatic)
129.5	Aromatic CH
122.6	Aromatic CH
115.3	Aromatic CH
112.4	Aromatic CH
35.9	Benzylic -CH ₂ -
31.9	-(CH ₂)13-
29.7	-(CH ₂)13-
29.6	-(CH ₂) ₁₃ -
29.4	-(CH ₂) ₁₃ -
29.3	-(CH ₂) ₁₃ -
22.7	-CH2-CH3
14.1	Terminal -CH₃

Source: Generic data for substituted phenols in CDCI₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **3- Pentadecylphenol**. The following data corresponds to analysis using a KBr pellet.

Table 3: FT-IR Spectroscopic Data of **3-Pentadecylphenol**



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3325	Broad	O-H stretching (phenolic)
2924, 2853	Strong	C-H stretching (aliphatic)
1595 - 1482	Strong	C=C stretching (aromatic ring)
~1457	Medium	C-H bending (aliphatic)
~1204	Medium	C-O stretching (phenolic)
755, 826	Medium	C-H out-of-plane bending (aromatic)

Source: Data derived from studies on related phenolic compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry of **3-Pentadecylphenol** provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of **3-Pentadecylphenol**

m/z	Interpretation
304.5	[M] ⁺ Molecular Ion
108	[C ₇ H ₈ O] ⁺ Fragment
107	[C ₇ H ₇ O] ⁺ Fragment

Source: PubChem CID 68146.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy



- Sample Preparation: A small amount of **3-Pentadecylphenol** is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[3]
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.[6]

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Approximately 1-2 mg of finely ground 3-Pentadecylphenol is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[7]
 - The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.[8][9]
 - The powdered mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[8][10]
- Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

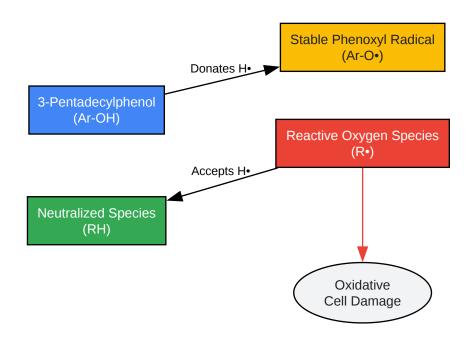
Mass Spectrometry (Direct Inlet)

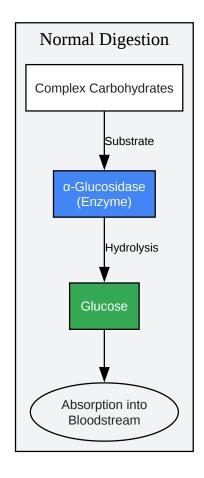
- Sample Preparation: As a solid, 3-Pentadecylphenol can be introduced directly into the mass spectrometer.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.[12]
- Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The
 resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to
 generate the mass spectrum.[12]

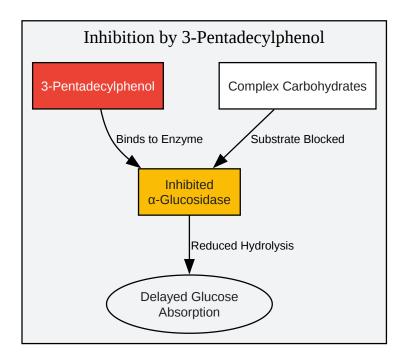
Visualization of Potential Mechanism of Action



3-Pentadecylphenol has been reported to exhibit biological activities, including antioxidant and α -glucosidase inhibitory effects.[1] The following diagrams illustrate these potential mechanisms.









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